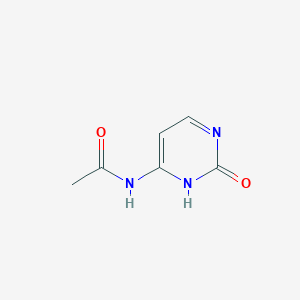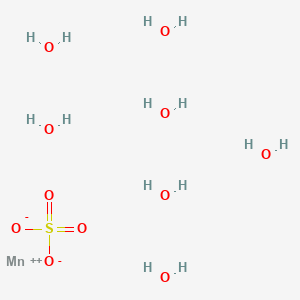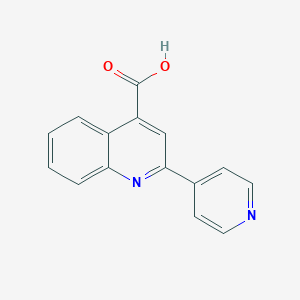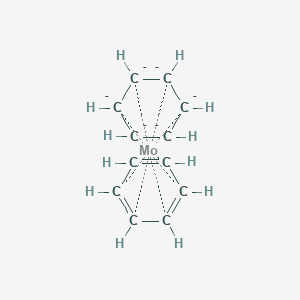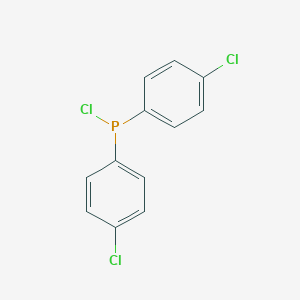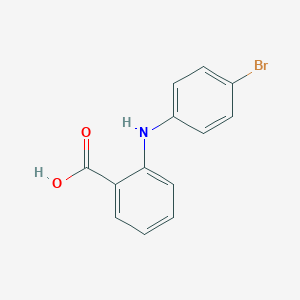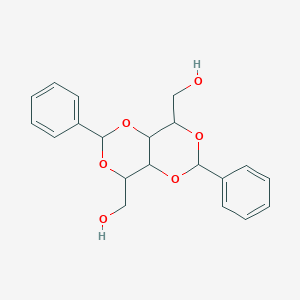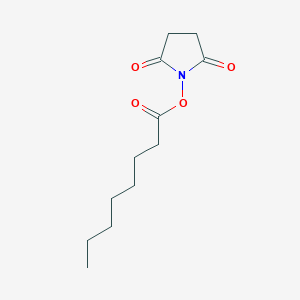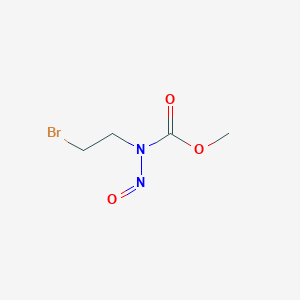
methyl N-(2-bromoethyl)-N-nitrosocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(2-bromoethyl)-N-nitrosocarbamate is a synthetic compound that belongs to the family of nitrosoureas. It is a potent alkylating agent that is commonly used in scientific research applications. The compound is known to have anticancer properties and is used in the treatment of various types of cancer.
Mecanismo De Acción
Methyl N-(2-bromoethyl)-N-nitrosocarbamate is an alkylating agent that works by adding an alkyl group to DNA, which causes DNA damage and inhibits DNA synthesis. The compound also induces cell death by activating apoptotic pathways.
Efectos Bioquímicos Y Fisiológicos
Methyl N-(2-bromoethyl)-N-nitrosocarbamate has been shown to have both biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce DNA damage and activate apoptotic pathways in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-(2-bromoethyl)-N-nitrosocarbamate has several advantages for lab experiments. It is a potent alkylating agent that is easy to synthesize and has well-established anticancer properties. However, the compound also has limitations. It is toxic and must be handled with care. It is also highly reactive and can cause DNA damage in normal cells as well as cancer cells.
Direcciones Futuras
There are several future directions for the use of Methyl N-(2-bromoethyl)-N-nitrosocarbamate in scientific research. One direction is the development of new cancer treatments based on the compound's anticancer properties. Another direction is the study of the compound's mechanism of action and its effects on normal cells. Additionally, the compound could be used in combination with other cancer treatments to enhance their efficacy. Finally, future research could focus on the synthesis of analogs of Methyl N-(2-bromoethyl)-N-nitrosocarbamate with improved properties and reduced toxicity.
Métodos De Síntesis
Methyl N-(2-bromoethyl)-N-nitrosocarbamate can be synthesized by reacting N-nitrosocarbamate with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide. The reaction produces Methyl N-(2-bromoethyl)-N-nitrosocarbamate as a white crystalline solid.
Aplicaciones Científicas De Investigación
Methyl N-(2-bromoethyl)-N-nitrosocarbamate is widely used in scientific research for its anticancer properties. It has been shown to inhibit DNA synthesis and induce cell death in cancer cells. The compound is also used in the development of new cancer treatments and in the study of cancer biology.
Propiedades
Número CAS |
13589-14-5 |
|---|---|
Nombre del producto |
methyl N-(2-bromoethyl)-N-nitrosocarbamate |
Fórmula molecular |
C4H7BrN2O3 |
Peso molecular |
211.01 g/mol |
Nombre IUPAC |
methyl N-(2-bromoethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C4H7BrN2O3/c1-10-4(8)7(6-9)3-2-5/h2-3H2,1H3 |
Clave InChI |
BIMUCHJYADMVTQ-UHFFFAOYSA-N |
SMILES |
COC(=O)N(CCBr)N=O |
SMILES canónico |
COC(=O)N(CCBr)N=O |
Sinónimos |
N-(2-Bromoethyl)-N-nitrosocarbamic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



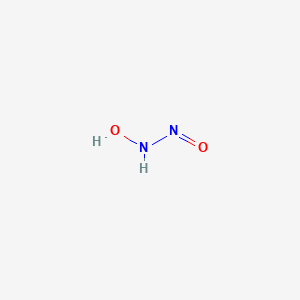

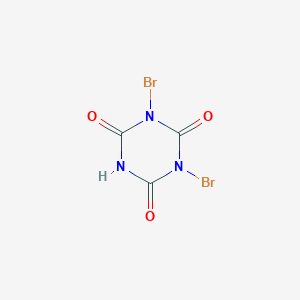
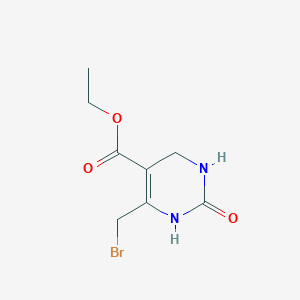
![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)
